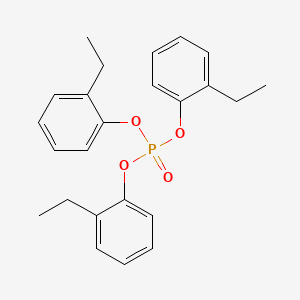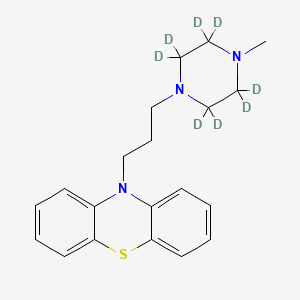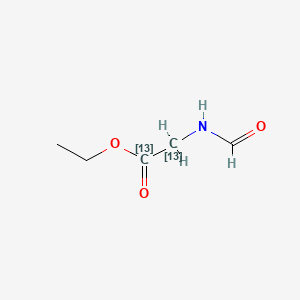
N-Formylglycine-13C2 Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Formylglycine-13C2 Ethyl Ester is an organic compound with the molecular formula C3^13C2H9NO3 and a molecular weight of 133.12 g/mol . It is a stable isotope-labeled compound, often used in various scientific research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Formylglycine-13C2 Ethyl Ester can be synthesized through a multi-step process. One common method involves the reaction of glycine ethyl ester hydrochloride with methyl formate in the presence of triethylamine. The mixture is heated under reflux for 20 hours, followed by filtration and distillation under reduced pressure to yield N-Formylglycine ethyl ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Formylglycine-13C2 Ethyl Ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N-Formylglycine-13C2 Ethyl Ester is utilized in a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a stable isotope-labeled compound for tracing reaction pathways.
Biology: It serves as a building block in peptide synthesis and is used in studies involving protein modification.
Medicine: It is employed in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism by which N-Formylglycine-13C2 Ethyl Ester exerts its effects involves its incorporation into peptides and proteins, where it can influence the structure and function of these biomolecules. The molecular targets and pathways involved include interactions with enzymes and receptors, leading to changes in biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Formylglycine Ethyl Ester: Similar in structure but without the isotope labeling.
Glycine Ethyl Ester: Lacks the formyl group, making it less reactive in certain chemical reactions.
N-Formylglycine: The parent compound without the ethyl ester group.
Uniqueness
N-Formylglycine-13C2 Ethyl Ester’s uniqueness lies in its stable isotope labeling, which makes it particularly valuable in research applications requiring precise tracking of molecular transformations and interactions .
Eigenschaften
Molekularformel |
C5H9NO3 |
|---|---|
Molekulargewicht |
133.12 g/mol |
IUPAC-Name |
ethyl 2-formamidoacetate |
InChI |
InChI=1S/C5H9NO3/c1-2-9-5(8)3-6-4-7/h4H,2-3H2,1H3,(H,6,7)/i3+1,5+1 |
InChI-Schlüssel |
GMBCCEOJUWMBPF-ZIEKVONGSA-N |
Isomerische SMILES |
CCO[13C](=O)[13CH2]NC=O |
Kanonische SMILES |
CCOC(=O)CNC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)oxane-3,4,5-triol](/img/structure/B13828769.png)
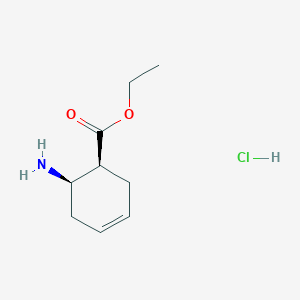

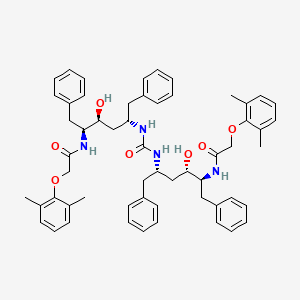
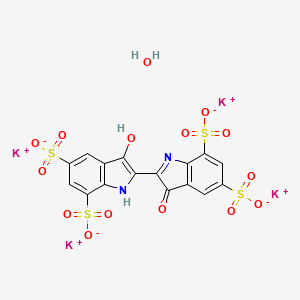
![Methyl 3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-Alpha-D-Galacto-Non-2-Ulopyranosidonic Acid](/img/structure/B13828796.png)


![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid](/img/structure/B13828809.png)

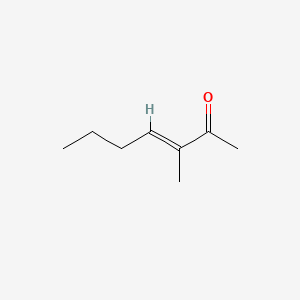
![[(3aR,9R,10aS)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B13828838.png)
